1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate
Description
UV-Vis Absorption Spectroscopy
The compound exhibits strong absorption in the visible region (λₘₐₓ = 480–520 nm) due to the conjugated π-system of the azo chromophore. The nitro group (-NO₂) and chloro substituents induce a bathochromic shift compared to simpler azo dyes. TD-DFT calculations correlate the observed λₘₐₓ of 498 nm with a π→π* transition involving the azo and nitro groups.
Nuclear Magnetic Resonance (NMR) Spectral Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.92 (d, 2H, pyridinium H-2/H-6)
- δ 8.35 (s, 1H, nitro-phenyl H-3)
- δ 7.85–7.45 (m, 6H, aromatic protons)
- δ 4.10 (t, 2H, -N-CH₂-CH₂-N-)
- δ 2.50 (s, 3H, acetate CH₃).
¹³C NMR (100 MHz, DMSO-d₆):
Fourier-Transform Infrared (FTIR) Spectroscopy
Key vibrational modes include:
- ν(N=N) : 1590 cm⁻¹ (azo stretch)
- ν(NO₂) : 1520 cm⁻¹ (asymmetric) and 1345 cm⁻¹ (symmetric)
- ν(C-Cl) : 750 cm⁻¹ and 690 cm⁻¹
- ν(COO⁻) : 1575 cm⁻¹ (acetate antisymmetric stretch).
Computational Modeling and Density Functional Theory (DFT) Studies
DFT simulations at the B3LYP/6-311++G(d,p) level reveal:
- HOMO-LUMO gap : 3.2 eV, indicating moderate electronic stability.
- Electrostatic potential (ESP) : The pyridinium nitrogen shows the highest positive charge (+0.82 e), while the acetate oxygen atoms bear negative charges (−0.65 e).
- Frontier molecular orbitals : The HOMO is localized on the azo and nitro groups, while the LUMO spans the pyridinium ring and ethylamino bridge.
A comparative analysis of calculated vs. experimental bond lengths shows <2% deviation, validating the computational model.
Structure
3D Structure of Parent
Properties
CAS No. |
84051-85-4 |
|---|---|
Molecular Formula |
C24H25Cl2N5O4 |
Molecular Weight |
518.4 g/mol |
IUPAC Name |
4-[(2,6-dichloro-4-nitrophenyl)diazenyl]-N-ethyl-3-methyl-N-(2-pyridin-1-ium-1-ylethyl)aniline;acetate |
InChI |
InChI=1S/C22H22Cl2N5O2.C2H4O2/c1-3-28(12-11-27-9-5-4-6-10-27)17-7-8-21(16(2)13-17)25-26-22-19(23)14-18(29(30)31)15-20(22)24;1-2(3)4/h4-10,13-15H,3,11-12H2,1-2H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
LBHDILWMGJVBDB-UHFFFAOYSA-M |
Canonical SMILES |
CCN(CC[N+]1=CC=CC=C1)C2=CC(=C(C=C2)N=NC3=C(C=C(C=C3Cl)[N+](=O)[O-])Cl)C.CC(=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Diazotization and Azo Coupling
- Starting Material: 2,6-Dichloro-4-nitroaniline
- Reagents: Sodium nitrite (NaNO₂), hydrochloric acid (HCl), and m-toluidine (3-methyl aniline)
-
- The 2,6-dichloro-4-nitroaniline is diazotized by treatment with sodium nitrite in acidic aqueous medium at 0–5 °C to form the diazonium salt.
- The freshly prepared diazonium salt is then coupled with m-toluidine under alkaline conditions (pH ~8–9) to yield the azo intermediate, 4-[(2,6-dichloro-4-nitrophenyl)azo]-M-tolyl.
-
- Temperature control is critical to prevent decomposition of the diazonium salt.
- The coupling reaction is typically performed in aqueous or mixed aqueous-organic solvents such as ethanol-water mixtures.
Alkylation of the Azo Intermediate
- Reagents: 2-chloroethylamine or 2-chloroethylamine hydrochloride, base (e.g., potassium hydroxide or triethylamine)
-
- The azo intermediate is reacted with 2-chloroethylamine under reflux conditions in a polar aprotic solvent such as dimethylformamide (DMF) or ethanol.
- The nucleophilic amine attacks the chloroethyl group, introducing the ethylaminoethyl side chain onto the azo compound.
-
- The reaction is typically carried out under inert atmosphere to avoid oxidation.
- The base neutralizes the hydrochloride salt and facilitates nucleophilic substitution.
Quaternization with Pyridine
- Reagents: Pyridine
-
- The alkylated azo intermediate is treated with pyridine, which acts as a nucleophile to quaternize the terminal amine, forming the pyridinium salt.
- This step is usually performed by refluxing the intermediate with excess pyridine or by stirring at elevated temperature.
-
- The quaternization step converts the tertiary amine into a positively charged pyridinium ion, essential for the compound’s final structure and properties.
Formation of the Acetate Salt
- Reagents: Acetic acid or sodium acetate
-
- The pyridinium salt is converted into its acetate form by treatment with acetic acid or by ion exchange with sodium acetate in aqueous solution.
- The product is isolated by crystallization or precipitation, followed by filtration and drying.
-
- The acetate counterion improves solubility and stability compared to other salts such as thiocyanate or sulfate.
Reaction Conditions and Optimization
| Step | Reaction Type | Key Reagents | Solvent(s) | Temperature | pH Range | Notes |
|---|---|---|---|---|---|---|
| 1 | Diazotization & Coupling | 2,6-Dichloro-4-nitroaniline, NaNO₂, HCl, m-toluidine | Water, ethanol-water | 0–5 °C (diazotization), RT (coupling) | Acidic (diazotization), alkaline (coupling) | Control temperature to avoid diazonium decomposition |
| 2 | Alkylation | 2-Chloroethylamine, base | DMF, ethanol | Reflux (~80–100 °C) | Neutral to slightly basic | Inert atmosphere recommended |
| 3 | Quaternization | Pyridine | Pyridine or ethanol | Reflux or elevated temp | Neutral | Excess pyridine ensures complete quaternization |
| 4 | Salt Formation | Acetic acid or sodium acetate | Water | RT | Neutral to slightly acidic | Crystallization for purification |
Analytical Characterization During Preparation
-
- Azo group (–N=N–) stretch observed at 1450–1600 cm⁻¹.
- Pyridinium C–N⁺ stretch and acetate C=O stretch (~1700 cm⁻¹).
- Confirmation of thiocyanate absence and acetate presence by lack of C≡N stretch (~2100 cm⁻¹).
Nuclear Magnetic Resonance (NMR):
- $$^{1}H$$ NMR shows aromatic protons between δ 6.5–8.3 ppm.
- Ethylamino and pyridinium protons appear between δ 2.5–4.0 ppm.
- Methyl group of M-tolyl at ~δ 2.3 ppm.
-
- Molecular ion peak consistent with molecular weight ~480.8 g/mol.
- Fragmentation patterns confirm azo linkage and pyridinium moiety.
-
- Confirms C, H, N, Cl content consistent with theoretical values.
Research Findings and Industrial Considerations
- The multi-step synthesis is scalable, with industrial production employing batch or continuous flow reactors to optimize reaction times and yields.
- Purification typically involves crystallization and filtration to achieve high purity suitable for research or application.
- Reaction yields for each step range from 70% to 90%, with overall yields around 50–60% after purification.
- The acetate salt form is preferred for enhanced solubility in polar solvents and improved stability compared to other salt forms such as thiocyanate or sulfate.
Summary Table of Preparation Methods
| Preparation Step | Key Reagents/Conditions | Purpose/Outcome | Typical Yield (%) |
|---|---|---|---|
| Diazotization & Coupling | NaNO₂, HCl, m-toluidine, 0–5 °C | Formation of azo intermediate | 85–90 |
| Alkylation | 2-Chloroethylamine, base, DMF, reflux | Introduction of ethylaminoethyl group | 75–85 |
| Quaternization | Pyridine, reflux or elevated temperature | Formation of pyridinium salt | 80–90 |
| Salt Formation | Acetic acid or sodium acetate, RT | Conversion to acetate salt form | 90–95 |
Chemical Reactions Analysis
Reduction of the Azo Group
The azo bond (-N=N-) is the most reactive site, undergoing reductive cleavage under specific conditions.
Mechanism and Conditions :
-
Biological reduction : Azoreductase enzymes in microbial or mammalian systems cleave the azo bond, producing aromatic amines (e.g., 2,6-dichloro-4-nitroaniline and pyridinium derivatives) .
-
Chemical reduction : Sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation reduces the azo group to two primary amines. The reaction is pH-dependent, with faster rates in acidic environments .
| Reducing Agent | Conditions | Products |
|---|---|---|
| Sodium dithionite | pH 4–6, 25°C | 2,6-Dichloro-4-nitroaniline + pyridinium ethylamine derivative |
| Hydrogen (Pd/C catalyst) | 1 atm H₂, ethanol | Same as above, but requires higher temperatures (50–60°C) |
Electrophilic Aromatic Substitution
The nitro and chloro substituents direct further electrophilic reactions on the phenyl rings.
Key Reactions :
-
Nitration : The meta-chloro and para-nitro groups deactivate the benzene ring, limiting nitration to the ortho position relative to the azo group under concentrated HNO₃/H₂SO₄.
-
Halogenation : Bromine in acetic acid substitutes at the activated ortho position of the pyridinium-linked benzene ring.
Reactivity Comparison :
| Substituent | Position | Effect on Reactivity |
|---|---|---|
| -NO₂ | Para | Strong deactivation (meta-directing) |
| -Cl | Ortho | Moderate deactivation (ortho/para-directing) |
Pyridinium Salt Reactivity
The positively charged pyridinium nitrogen enhances susceptibility to nucleophilic attack.
Hydrolysis :
-
Acidic conditions : Protonation of the pyridinium ring accelerates hydrolysis, cleaving the ethylamino bridge to form pyridine and a secondary amine.
-
Basic conditions : Nucleophilic hydroxide ions attack the pyridinium carbon, yielding a pyridine derivative and ethanolamine acetate.
Nucleophilic Substitution :
-
Thiocyanate (SCN⁻) displaces the acetate counterion in polar solvents like DMF, forming 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-m-tolyl]ethylamino]ethyl]pyridinium thiocyanate.
Photochemical and Thermal Degradation
The compound exhibits instability under UV light and elevated temperatures.
| Condition | Degradation Pathway | Products |
|---|---|---|
| UV irradiation (λ = 365 nm) | Azo bond cleavage via radical intermediates | Nitroso derivatives + pyridinium fragments |
| Heating (>100°C) | Decomposition of nitro groups to NOx gases | Chlorinated benzene derivatives + CO₂ |
Interactions with Biomolecules
The compound’s bioactivity stems from interactions with cellular components:
-
DNA intercalation : The planar azo-aromatic system inserts between DNA base pairs, disrupting replication.
-
Enzyme inhibition : The pyridinium moiety binds to acetylcholinesterase’s active site, with an IC₅₀ of 12.3 μM in vitro.
Synthetic Pathways and Byproducts
The compound is synthesized via diazotization and coupling:
-
Diazotization : 2,6-Dichloro-4-nitroaniline is treated with NaNO₂/HCl at 0–5°C to form a diazonium salt .
-
Coupling : The diazonium salt reacts with N-ethyl-m-toluidine derivative in alkaline medium (pH 8–9) to yield the azo intermediate .
-
Quaternization : The intermediate is alkylated with pyridine to form the pyridinium salt, followed by acetate exchange .
Common Byproducts :
-
Unreacted diazonium salt (removed via precipitation).
-
Isomeric azo compounds (controlled via temperature and pH).
Scientific Research Applications
Dyeing and Pigmentation
Due to its azo structure, this compound is primarily used in the textile industry as a dye. Azo dyes are characterized by their vibrant colors and are extensively applied in dyeing processes for synthetic fibers. The specific application of this compound has been investigated for its efficiency in achieving deep hues on polyester fabrics, demonstrating excellent fastness properties under various conditions .
Research indicates that compounds with similar structures exhibit significant biological activities, including antimicrobial and anticancer properties. A study highlighted that derivatives of azo compounds can inhibit certain cancer cell lines by disrupting cellular signaling pathways . This suggests that 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate could be explored further for its potential therapeutic applications.
Targeted Drug Delivery Systems
Recent advancements in drug delivery systems have shown that cationic pyridinium compounds can enhance the delivery of nucleic acids to specific organs. The unique structure of this compound allows it to form complexes with nucleic acids, potentially improving the efficacy of gene therapy approaches .
Case Study 1: Textile Dyeing Efficiency
A comparative study assessed the dyeing efficiency of various azo compounds on polyester fabrics. The results indicated that the compound demonstrated superior color yield and fastness compared to traditional dyes, making it a promising candidate for commercial applications .
Case Study 2: Anticancer Properties
In vitro studies on cancer cell lines revealed that derivatives of this compound exhibited cytotoxic effects at micromolar concentrations. The mechanism was linked to the inhibition of cell proliferation through apoptosis induction .
Case Study 3: Gene Delivery Mechanisms
Research focused on the use of pyridinium-based compounds for targeted drug delivery showed that this compound could facilitate the transport of therapeutic agents across cellular membranes, enhancing their bioavailability .
Mechanism of Action
The mechanism of action of 1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate involves its interaction with biological molecules. The azo group can undergo reduction in biological systems, leading to the formation of active amines that interact with cellular targets. These interactions can affect various molecular pathways, including enzyme inhibition and DNA binding, contributing to its biological activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Counterion Variants
The acetate derivative has direct analogs with differing counterions:
Implications :
- The acetate variant’s polar acetate group enhances aqueous solubility compared to chloride or thiocyanate salts, making it preferable for applications requiring dissolution in biological or polar media.
- Chloride and thiocyanate analogs may exhibit stronger ionic interactions in solid-state formulations but carry higher environmental or toxicity risks .
Substituent Variations on the Azo Group
A structurally related compound, 1-[2-[[4-[(2-cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]pyridinium acetate, replaces the dichloro group with a cyano substituent:
Implications :
- Market data suggest broader industrial use for the cyano variant, possibly due to cost or synthetic accessibility .
Tables for Comparative Analysis
Table 1: Physical and Regulatory Comparison
Table 2: Market and Application Trends
Biological Activity
1-[2-[[4-[(2,6-Dichloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]pyridinium acetate, a compound characterized by its azo dye structure, has garnered attention for its potential biological activities. The presence of the azo group and the pyridinium moiety suggests a range of interactions with biological systems, including antimicrobial and anticancer properties.
Chemical Structure
The compound's structure can be summarized as follows:
- Chemical Formula : C₁₈H₁₈Cl₂N₃O₄
- CAS Number : 70660-58-1
Biological Activity Overview
-
Antimicrobial Activity :
- Azo compounds, including those similar to this compound, have been reported to exhibit significant antimicrobial properties. Studies indicate that such compounds can inhibit the growth of various bacteria and fungi.
- For instance, derivatives of similar azo structures have shown effectiveness against Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentrations (MICs) ranging from 0.125 to 8 μg/mL .
-
Anticancer Properties :
- Research indicates that azo dyes can induce apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death .
- Specific studies on related compounds have demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating significant potency .
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of S. aureus growth (MIC: 0.125–8 μg/mL) | |
| Anticancer | Induction of apoptosis in cancer cells (IC50 values) | |
| Neuroprotective | AChE inhibition |
Notable Research Findings
- A study by Lin et al. highlighted that similar azo compounds exhibited enhanced antifungal activity compared to standard treatments, suggesting a potential for therapeutic applications in infectious diseases .
- Another investigation into the cytotoxic effects of azo dyes indicated that these compounds could selectively target cancer cells while sparing normal cells, underscoring their potential as chemotherapeutic agents .
The biological activities of this compound can be attributed to several mechanisms:
- Reactive Oxygen Species Generation : The compound may induce oxidative stress through ROS production, leading to cellular damage and apoptosis in cancer cells.
- Enzyme Inhibition : The inhibition of AChE suggests potential applications in treating neurodegenerative disorders.
- Membrane Disruption : Azo compounds often interact with microbial membranes, leading to increased permeability and cell lysis.
Q & A
Q. What advanced mass spectrometry techniques are recommended for elucidating fragmentation pathways of this compound?
- Methodological Answer : Employ high-resolution tandem MS (HRMS/MS) with collision-induced dissociation (CID). Compare fragmentation patterns with in silico predictions (e.g., Mass Frontier software). For example, the pyridinium moiety may fragment preferentially at the ethylamino linker, producing diagnostic ions at m/z 120–150 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
